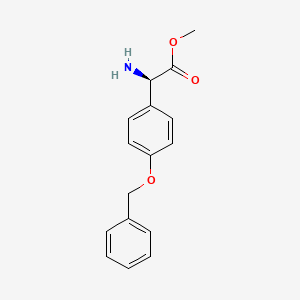
(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a benzyloxy group, and a methyl ester group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-2-(4-(benzyloxy)phenyl)acetic acid and methanol.
Esterification: The ®-2-amino-2-(4-(benzyloxy)phenyl)acetic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate may involve large-scale esterification processes. These processes are optimized for high yield and efficiency, often using continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as ammonia or primary amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Amides or other ester derivatives.
Aplicaciones Científicas De Investigación
®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-Methyl 2-amino-2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a benzyloxy group.
®-Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a benzyloxy group.
®-Methyl 2-amino-2-(4-chlorophenyl)acetate: Similar structure but with a chloro group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in ®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate imparts unique chemical properties, such as increased hydrophobicity and the ability to participate in specific chemical reactions that are not possible with other similar compounds. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-2-(4-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C16H17NO3/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3/t15-/m1/s1 |
Clave InChI |
ZTGSRCQPKWGKQB-OAHLLOKOSA-N |
SMILES isomérico |
COC(=O)[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)N |
SMILES canónico |
COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


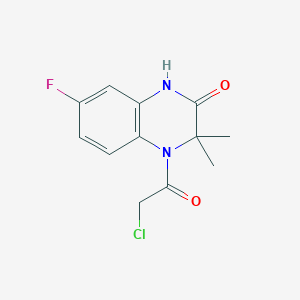
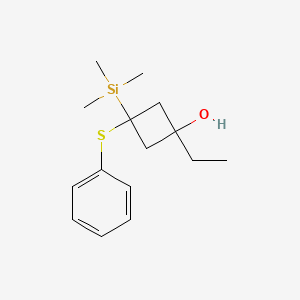
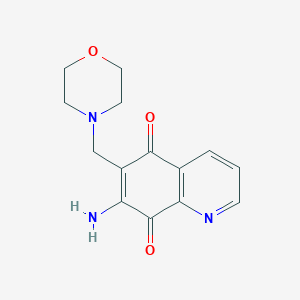
![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)
![6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)
![2H-Naphtho[1,2-b]pyran, 2-methyl-2-phenyl-](/img/structure/B11845962.png)





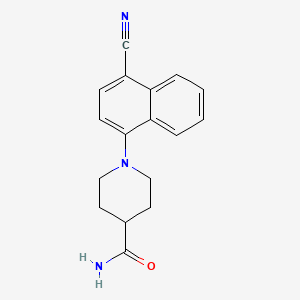
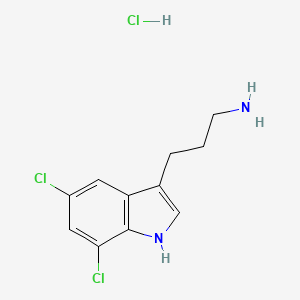
![2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B11845990.png)
